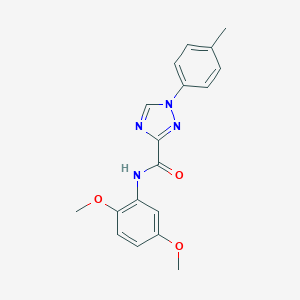
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide, also known as Br-CBA, is a carbazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a promising candidate for use in various fields, including material science, organic electronics, and biomedical research.
科学的研究の応用
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has shown potential for use in various scientific research applications. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to have excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and light-emitting diodes.
In addition to its use in organic electronics, this compound has also been studied for its potential applications in biomedical research. This compound has been shown to have anticancer properties, making it a promising candidate for the development of new cancer treatments. This compound has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of various inflammatory disorders.
作用機序
The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation and immune responses. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for the development of new cancer treatments.
実験室実験の利点と制限
One of the main advantages of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. This compound also has excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to study the compound in certain experimental setups. This compound also has limited stability under certain conditions, which can make it difficult to store and transport.
将来の方向性
There are several future directions for research on N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide. One potential area of research is the development of new organic electronic devices using this compound as a component. Another potential area of research is the development of new cancer treatments using this compound as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide involves the reaction of 9-butylcarbazole with 6-bromo-3-iodoacetamide in the presence of a palladium catalyst. This reaction results in the formation of this compound as the final product. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting.
特性
分子式 |
C18H19BrN2O |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
N-(6-bromo-9-butylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C18H19BrN2O/c1-3-4-9-21-17-7-5-13(19)10-15(17)16-11-14(20-12(2)22)6-8-18(16)21/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22) |
InChIキー |
VTPYHUHSLPINRB-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
正規SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)









![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)
![isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278916.png)
